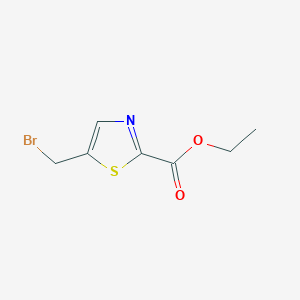

Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFCSKCPCZCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677794 | |

| Record name | Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960235-24-9 | |

| Record name | Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(bromomethyl)thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Thiazole Precursors

One common approach involves the bromination of a methyl-substituted thiazole-2-carboxylate derivative. The methyl group at the 5-position is selectively brominated to yield the bromomethyl derivative.

- Starting Material: Ethyl 5-methylthiazole-2-carboxylate

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or benzyl triethyl ammonium bromide in the presence of radical initiators or light.

- Conditions: Typically carried out in an inert solvent like dichloromethane or ethanol at low to ambient temperatures to control reaction specificity.

This method ensures selective bromination at the benzylic position adjacent to the thiazole ring, minimizing side reactions.

Multi-step Synthesis via Functional Group Transformations

A more detailed synthetic route, adapted from patent literature for related thiazole esters, involves:

| Step | Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Starting from 2-(2-aminothiazole-4-yl) ethyl acetate, bromination and diazotization | Bromination reagent (e.g., benzyl triethyl ammonium bromide), tert-butyl nitrite (diazotization), dichloromethane, room temperature | 2-(2-bromothiazole-4-yl) ethyl acetate |

| 2 | Reduction of the bromoethyl acetate to bromoethyl alcohol | Ethanol, reducing agent (not specified), 0 °C to room temperature | 2-(2-bromothiazole-4-yl) ethane-1-ol |

| 3 | Carbonylation and esterification under CO atmosphere | Ethanol, triethylamine, catalyst, 80 °C, CO atmosphere | 4-(2-hydroxyethyl) thiazole-2-carboxylic acid ethyl ester |

| 4 | Conversion of hydroxyethyl to chloroethyl group | Thionyl chloride, dichloromethane, 0 °C | 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester |

Although this example describes the preparation of chloroethyl derivatives, analogous conditions can be adapted for bromomethyl substitution by replacing chlorinating agents with brominating equivalents and adjusting reaction parameters accordingly.

Sandmeyer-Type Bromination

In related thiazole and thiadiazole derivatives, Sandmeyer bromination is employed to introduce bromine at specific positions via diazonium salt intermediates:

- Procedure: Conversion of amino-substituted thiazole esters to diazonium salts using tert-butyl nitrite, followed by treatment with copper(I) bromide or copper(II) bromide to yield brominated products.

- Applications: This method is useful for introducing bromine at aromatic positions, including the 5-position of thiazole rings.

- Advantages: High regioselectivity and yields under mild conditions.

Direct Bromination of Thiazole-2-carboxylate Esters

Direct bromination of ethyl thiazole-2-carboxylate esters at the 5-position can be achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0 °C to room temperature |

| Brominating Agent | NBS or Br2 |

| Reaction Time | 1–4 hours |

| Yield | Moderate to high (60–85%) |

This method provides a straightforward route to ethyl 5-bromomethylthiazole-2-carboxylate by bromination of the methyl group or direct substitution at the 5-position depending on substrate structure.

Analytical Data and Research Findings

- Molecular Weight: Approximately 236 g/mol for related brominated thiazole esters.

- Characterization Techniques: NMR (1H, 13C), MS, IR spectroscopy confirm the substitution pattern and purity.

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and optimize conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of methylthiazole ester | Ethyl 5-methylthiazole-2-carboxylate | NBS, radical initiator | DCM, 0 °C to RT | Simple, selective | Requires methyl precursor |

| Multi-step functionalization | 2-(2-aminothiazole-4-yl) ethyl acetate | Brominating agent, reducing agent, CO, thionyl chloride | Varied, 0–80 °C | Versatile, high purity | Multi-step, longer time |

| Sandmeyer bromination | Amino-substituted thiazole esters | t-BuONO, CuBr2 | Mild, room temperature | High regioselectivity | Requires amino precursor |

| Direct bromination | Ethyl thiazole-2-carboxylate | Br2 or NBS | DCM or acetonitrile, RT | Straightforward | Possible overbromination |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an ethyl 5-(aminomethyl)thiazole-2-carboxylate derivative.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(bromomethyl)thiazole-2-carboxylate serves as a crucial building block for synthesizing various biologically active molecules, including potential pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new drug candidates .

Table: Potential Pharmaceutical Derivatives

Materials Science

The compound is also utilized in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into various polymer matrices, enhancing their functionality.

Biological Studies

This compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further research in antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound provides insights into how modifications can enhance its biological efficacy.

Table: Structure-Activity Relationship Insights

| Compound Name | Structural Features | Activity Level |

|---|---|---|

| Ethyl 2-bromothiazole-5-carboxylate | Lacks bromomethyl group | Lower |

| Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | Imidazole ring present | Higher |

Case Studies

Several studies have investigated the biological efficacy of this compound:

- Antimicrobial Screening : A study demonstrated potent inhibition against S. aureus, with an IC50 value significantly lower than traditional antibiotics like ampicillin, indicating its potential as an effective antimicrobial agent .

- Cytotoxicity Assays : Research showed that modifications at the bromomethyl position enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells, positioning this compound as a promising candidate for anticancer therapies .

- Mechanistic Studies : Molecular dynamics simulations indicated that binding interactions between this compound and target proteins were primarily hydrophobic, suggesting optimization could enhance therapeutic efficacy against resistant strains .

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)thiazole-2-carboxylate largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the thiazole ring.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Substituent Analysis

The reactivity and applications of thiazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of Ethyl 5-(bromomethyl)thiazole-2-carboxylate and its analogs:

Table 1: Key Structural and Functional Comparisons

Reactivity and Functional Differences

- Bromomethyl vs. Chloro Substituents : The bromomethyl group in the target compound offers higher reactivity in nucleophilic substitutions compared to chloro analogs (e.g., Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate), making it more suitable for alkylation or cross-coupling reactions .

- Electron-Withdrawing Groups : The trifluoromethyl group in Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate significantly increases the electrophilicity of the thiazole ring, altering its interaction with biological targets or catalysts .

- Positional Isomerism: Ethyl 2-bromo-4-methylthiazole-5-carboxylate demonstrates how substituent positioning (bromo at C2 vs.

Biological Activity

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, highlighting its potential as an antimicrobial agent, its mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C7H8BrNO2S and a molecular weight of approximately 250.12 g/mol. The compound features a five-membered thiazole ring containing sulfur and nitrogen, with a bromomethyl group at the 5-position and a carboxylate group at the 2-position. These structural characteristics contribute to its unique reactivity and potential applications in various biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens. The thiazole moiety is known for its bioactive properties, making this compound a candidate for further studies aimed at developing new therapeutic agents. In vitro studies have shown that it can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as various fungi .

The mechanism through which this compound exerts its biological effects primarily involves its ability to act as a nucleophile. This capability allows it to interact with various biological targets, potentially disrupting essential cellular processes in pathogens. The compound's interaction with microbial enzymes or cellular components may lead to cell death or inhibition of growth.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be correlated with its structural features. Comparative studies with similar compounds reveal insights into how modifications influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromothiazole-5-carboxylate | Lacks bromomethyl group | Different reactivity profile |

| Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate | Contains amino and bromophenyl groups | Offers distinct biological activities |

| Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | Features an imidazole ring | Potentially different pharmacological properties |

| Methyl 2-bromothiazole-5-carboxylate | Similar structure but with methyl instead | Variation in reactivity due to different substituents |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Contains a methyl group | Alters the compound's properties and applications |

This table illustrates how variations in structure can significantly affect the biological activity of thiazole derivatives.

Case Studies

Several studies have investigated the biological efficacy of thiazole derivatives, including this compound:

- Antimicrobial Screening : In a study assessing various thiazole derivatives for antibacterial activity, this compound demonstrated potent inhibition against S. aureus, with an IC50 value significantly lower than that of traditional antibiotics like ampicillin .

- Cytotoxicity Assays : Another study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that modifications at the bromomethyl position enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells. This positions this compound as a promising candidate for further development in anticancer therapies .

- Mechanistic Studies : Research utilizing molecular dynamics simulations indicated that the binding interactions between this compound and target proteins were primarily hydrophobic, suggesting that optimizing these interactions could enhance its therapeutic efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(bromomethyl)thiazole-2-carboxylate?

Methodological Answer: The compound is typically synthesized via functionalization of a thiazole core. A plausible route involves:

Thiazole Ring Formation : Reacting ethyl 2-bromoacetate with thiourea under basic conditions to form a thiazole intermediate (e.g., Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) .

Bromomethylation : Introducing the bromomethyl group at the 5-position via alkylation or halogenation. For example, using bromomethylating agents like NBS (N-bromosuccinimide) in the presence of a radical initiator or light .

Key Considerations :

Q. How is the compound characterized, and what analytical data are critical?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak (M⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromomethylation?

Methodological Answer:

- Temperature Control : Lower temperatures (0–25°C) reduce radical side reactions .

- Catalyst Selection : Transition-metal catalysts (e.g., Ru complexes) improve regioselectivity in bromomethylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .

Example Optimization Table :

| Condition | Yield (%) | By-Products (%) |

|---|---|---|

| NBS, DMF, 25°C | 72 | 15 |

| NBS, THF, 0°C | 85 | 5 |

| NBS, Ru catalyst | 90 | 2 |

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer: The bromomethyl group acts as an electrophilic site due to the polar C-Br bond. Key pathways include:

- Nucleophilic Substitution (SN2) : Attack by amines or thiols to form C-N or C-S bonds .

- Transition-Metal Catalysis : Suzuki-Miyaura coupling with boronic acids using Pd catalysts .

Case Study :

In Reformatsky-type reactions, ethyl α-(bromomethyl)acrylate derivatives undergo cyclization to form α-methylene lactones, demonstrating the bromomethyl group’s role in carbon-carbon bond formation .

Q. How does steric hindrance at the 5-position affect downstream derivatization?

Methodological Answer:

- Steric Effects : Bulky substituents near the bromomethyl group reduce reaction rates in cross-coupling.

- Mitigation Strategies :

| Derivative | Reaction Time (h) | Yield (%) |

|---|---|---|

| 5-Bromomethyl (small) | 12 | 90 |

| 5-Bromomethyl (bulky) | 24 | 65 |

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer:

Q. How can computational methods predict the compound’s reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.